![molecular formula C19H21O7- B12571520 2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate CAS No. 560110-65-8](/img/structure/B12571520.png)
2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an acryloyloxy group, an ethyloxetane ring, and a benzoate ester, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of acryloyl chloride with 3-(3-ethyloxetan-3-yl)propane-1,2-diol to form the acryloyloxy intermediate. This intermediate is then reacted with benzoic acid or its derivatives under esterification conditions to yield the final product. The reaction conditions often involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid and are carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as controlled temperature and pressure, ensures the consistent quality of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acryloyloxy group, where nucleophiles like amines or thiols replace the acrylate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Aplicaciones Científicas De Investigación
2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate has diverse applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique mechanical and thermal properties.
Biology: Investigated for its potential as a cross-linking agent in the development of hydrogels for tissue engineering.
Medicine: Explored for drug delivery systems due to its ability to form biocompatible and biodegradable polymers.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive acryloyloxy group.
Mecanismo De Acción
The mechanism by which 2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate exerts its effects is primarily through its reactive functional groups. The acryloyloxy group can undergo polymerization reactions, forming cross-linked networks that enhance the mechanical strength and stability of materials. The ethyloxetane ring provides rigidity and resistance to degradation, making the compound suitable for long-term applications. Molecular targets include enzymes and proteins that interact with the ester and acryloyloxy groups, facilitating various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Acryloyloxy)-2-hydroxypropyl methacrylate
- 4-[3-(Acryloyloxy)propoxy]benzoic acid
- 1,4-Bis[4-(3-acryloyloxypropyloxy) benzoyloxy]-2-methylbenzene
Uniqueness
Compared to similar compounds, 2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate stands out due to its unique combination of an acryloyloxy group and an ethyloxetane ring. This combination imparts enhanced mechanical properties and chemical stability, making it more suitable for applications requiring durable and long-lasting materials.
Propiedades
Número CAS |
560110-65-8 |
|---|---|
Fórmula molecular |
C19H21O7- |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
2-[3-(3-ethyloxetan-3-yl)-2-prop-2-enoyloxypropoxy]carbonylbenzoate |
InChI |
InChI=1S/C19H22O7/c1-3-16(20)26-13(9-19(4-2)11-24-12-19)10-25-18(23)15-8-6-5-7-14(15)17(21)22/h3,5-8,13H,1,4,9-12H2,2H3,(H,21,22)/p-1 |
Clave InChI |
FANXLMCWRULFJR-UHFFFAOYSA-M |
SMILES canónico |
CCC1(COC1)CC(COC(=O)C2=CC=CC=C2C(=O)[O-])OC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide](/img/structure/B12571440.png)
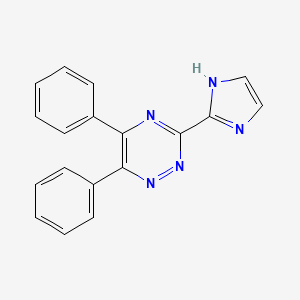
![7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B12571446.png)
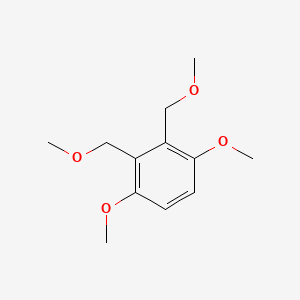
![Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]-](/img/structure/B12571449.png)
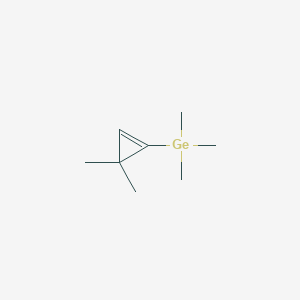
![Diethyl [(2,3-dimethylphenyl)methyl]phosphonate](/img/structure/B12571459.png)

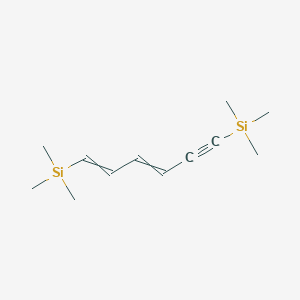
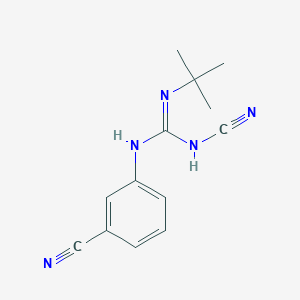

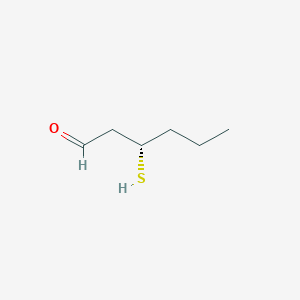
![3-[4-(Decyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12571507.png)

